Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- is a chemical compound with the molecular formula C14H22N2O4 It is known for its unique structure, which includes two ethoxy groups and a nitro group attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- typically involves the nitration of a benzenamine derivative followed by the introduction of ethoxy and diethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can produce a wide range of functionalized benzenamine compounds.
Scientific Research Applications
Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethoxy and diethyl groups can influence the compound’s solubility and reactivity. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of diethyl and ethoxy groups.
Benzenamine, 2,5-dimethoxy-N,N-diethyl-4-nitro-: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and diethyl groups, along with the nitro group, makes it a versatile compound for various applications.
Properties
68052-07-3 | |
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2,5-diethoxy-N,N-diethyl-4-nitroaniline |
InChI |
InChI=1S/C14H22N2O4/c1-5-15(6-2)11-9-14(20-8-4)12(16(17)18)10-13(11)19-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
WQOIVYJIJVSNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.